molecular formula C21H17Cl2F3N4O B11672651 3-chloro-N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11672651
M. Wt: 469.3 g/mol
InChI Key: LCNWJIDOXHGZSB-UHFFFAOYSA-N
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Description

3-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 3-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the use of phosphorus oxychloride for refluxing the intermediate compounds at high temperatures . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and induce apoptosis in certain cell types . These mechanisms contribute to its potential therapeutic effects in treating neurodegenerative diseases and cancer.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines and triazole-pyrimidine hybrids. These compounds share structural similarities but may differ in their biological activities and specific applications. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Properties

Molecular Formula

C21H17Cl2F3N4O

Molecular Weight

469.3 g/mol

IUPAC Name

3-chloro-N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17Cl2F3N4O/c22-14-8-6-12(7-9-14)11-27-20(31)18-17(23)19-28-15(13-4-2-1-3-5-13)10-16(21(24,25)26)30(19)29-18/h1-9,15-16,28H,10-11H2,(H,27,31)

InChI Key

LCNWJIDOXHGZSB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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